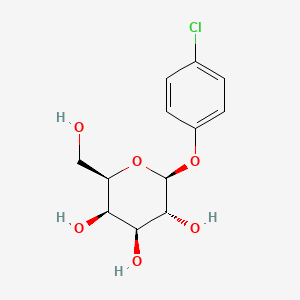
3-(1,3-benzodioxol-5-yl)-N-ethyl-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-ethyl-1,2,4-oxadiazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, an oxadiazole ring, and an ethyl carboxamide group, which collectively contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-ethyl-1,2,4-oxadiazole-5-carboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the benzodioxole and ethyl carboxamide groups. One common method includes the cyclization of appropriate precursors under controlled conditions, often using catalysts such as palladium or copper. The reaction conditions may involve solvents like methanol, THF, or acetic acid, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-N-ethyl-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Solvents: Methanol, THF, acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N-ethyl-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-ethyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. In cancer cells, it can induce apoptosis by modulating microtubule assembly and suppressing tubulin polymerization .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one: A designer drug with structural similarities.
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Shares the benzodioxole moiety.
1-(1,3-benzodioxol-5-yl)-3-N-fused heteroaryl indoles: Similar in having the benzodioxole group and exhibiting anticancer properties .
Uniqueness
3-(1,3-benzodioxol-5-yl)-N-ethyl-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of the benzodioxole and oxadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H11N3O4 |
|---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-ethyl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C12H11N3O4/c1-2-13-11(16)12-14-10(15-19-12)7-3-4-8-9(5-7)18-6-17-8/h3-5H,2,6H2,1H3,(H,13,16) |
InChI Key |
JCLVMHHLJQKJIT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NC(=NO1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-{3-methoxy-4-[2-oxo-2-(phenylamino)ethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11498925.png)
![7'-(trifluoromethyl)-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B11498933.png)

![Ethyl [2-(4-{[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]sulfamoyl}phenyl)ethyl]carbamate](/img/structure/B11498942.png)
![4-(4-{[(4-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11498949.png)
![N-[2-(diethylamino)ethyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11498951.png)
![3-benzyl-7-(4-ethylpiperazin-1-yl)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11498973.png)
![1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)tetrahydropyrimidin-1(2H)-yl}-2-(pyrrolidin-1-yl)ethanone](/img/structure/B11498987.png)

![1-[2-(Butan-2-yl)phenyl]-3-pyridin-3-ylthiourea](/img/structure/B11498991.png)
![N-(2-fluorophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11498993.png)
![N-(4-chlorophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B11499016.png)

